molecular formula C8H14O B14628688 2-(Methoxymethyl)hexa-1,4-diene CAS No. 57217-22-8

2-(Methoxymethyl)hexa-1,4-diene

Cat. No.: B14628688
CAS No.: 57217-22-8
M. Wt: 126.20 g/mol
InChI Key: FQTCLZDTWZHOAS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)hexa-1,4-diene is an organic compound characterized by the presence of two double bonds and a methoxymethyl group attached to the hexadiene chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)hexa-1,4-diene can be achieved through several methods. One common approach involves the alkylation of 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product . Another method includes the electrophilic addition of halogens or hydrogen halides to conjugated dienes, which can be controlled to produce specific addition products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar alkylation and hydrolysis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)hexa-1,4-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different isomers.

    Epoxides: Oxidation of the double bonds results in the formation of epoxides.

    Alkanes: Reduction of the double bonds leads to the formation of saturated hydrocarbons.

Scientific Research Applications

2-(Methoxymethyl)hexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)hexa-1,4-diene involves its interaction with various molecular targets through its double bonds and methoxymethyl group. The compound can undergo electrophilic addition reactions, forming resonance-stabilized carbocations that can further react with nucleophiles . The stability and reactivity of these intermediates play a crucial role in determining the outcome of the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)hexa-1,4-diene is unique due to the presence of the methoxymethyl group, which influences its reactivity and the types of reactions it can undergo. This functional group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

57217-22-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(methoxymethyl)hexa-1,4-diene

InChI

InChI=1S/C8H14O/c1-4-5-6-8(2)7-9-3/h4-5H,2,6-7H2,1,3H3

InChI Key

FQTCLZDTWZHOAS-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=C)COC

Origin of Product

United States

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